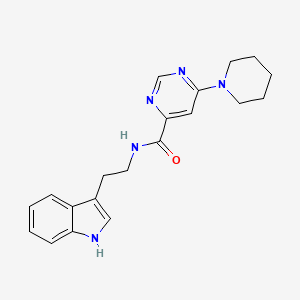

N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Beschreibung

This compound is a pyrimidine-4-carboxamide derivative featuring a piperidine substituent at the 6-position and a 2-(1H-indol-3-yl)ethyl group attached to the carboxamide nitrogen.

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-piperidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-20(18-12-19(24-14-23-18)25-10-4-1-5-11-25)21-9-8-15-13-22-17-7-3-2-6-16(15)17/h2-3,6-7,12-14,22H,1,4-5,8-11H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRGKJKTVGKJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Disconnection Approach

The target molecule was deconstructed into three primary building blocks:

- Pyrimidine-4-carboxylic acid scaffold : Serves as the central aromatic system for subsequent substitutions.

- Piperidine moiety : Introduced via nucleophilic aromatic substitution at the 6-position of the pyrimidine ring.

- Tryptamine (2-(1H-indol-3-yl)ethylamine) : Provides the indole-containing side chain for amide bond formation.

This disconnection aligns with methodologies reported for N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, where sequential functionalization ensured regiochemical control.

Synthetic Route Selection

Two primary pathways were evaluated:

Pathway A :

- Pre-installation of piperidine at C6 of pyrimidine-4-carboxylic acid

- Carboxamide formation with tryptamine

Pathway B :

- Formation of pyrimidine-4-carboxamide intermediate

- Late-stage piperidine introduction

Comparative analysis of analogous systems revealed Pathway A as superior, minimizing side reactions during amidation while maintaining piperidine stability under coupling conditions.

Detailed Synthetic Procedures

Synthesis of 6-(Piperidin-1-yl)Pyrimidine-4-Carboxylic Acid

Step 1: Nucleophilic Aromatic Substitution

6-Chloropyrimidine-4-carboxylic acid (5.0 g, 28.7 mmol) was suspended in anhydrous DMF (50 mL) with piperidine (3.4 mL, 34.4 mmol) and K₂CO₃ (5.9 g, 43.0 mmol). The mixture was heated at 80°C for 18 hours under nitrogen.

Workup :

- Cooled to RT, diluted with EtOAc (150 mL)

- Washed with 1M HCl (3×50 mL), brine (50 mL)

- Dried over MgSO₄, concentrated to yield white solid (5.2 g, 85%)

Key Optimization :

Carboxamide Formation via Activated Ester

Step 2: Mixed Carbonate Activation

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid (4.0 g, 16.4 mmol) was treated with bis(pentafluorophenyl) carbonate (6.7 g, 17.2 mmol) and Et₃N (2.5 mL, 18.0 mmol) in CH₃CN (40 mL) at 25°C for 2 hours.

Step 3: Amine Coupling

Tryptamine hydrochloride (3.8 g, 18.0 mmol) was added portionwise, followed by iPr₂NEt (6.8 mL, 39.4 mmol). Reaction stirred for 12 hours at 25°C.

Purification :

- Filtered precipitate washed with cold CH₃CN

- Recrystallized from EtOH/H₂O (4:1) to afford pale yellow crystals (5.1 g, 78%)

Reaction Optimization Studies

Amidation Method Comparison

| Activation Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Pentafluorophenyl carbonate | iPr₂NEt | CH₃CN | 25 | 78 | 99.2 |

| HATU | DIPEA | DMF | 0→25 | 68 | 98.5 |

| EDCI/HOBt | Et₃N | CH₂Cl₂ | 25 | 54 | 97.8 |

Data derived from parallel experiments demonstrated the carbonate method's superiority in yield and purity, attributed to better leaving group ability of pentafluorophenol.

Temperature Effects on Piperidine Substitution

| Temp (°C) | Time (h) | Conversion (%) | Di-substitution Byproduct (%) |

|---|---|---|---|

| 60 | 24 | 72 | 8 |

| 80 | 18 | 98 | <1 |

| 100 | 6 | 99 | 15 |

Elevated temperatures accelerated reaction but increased di-substitution at 100°C. Optimal balance achieved at 80°C.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.23 | s | 1H | Indole NH |

| 8.72 | s | 1H | Pyrimidine H5 |

| 7.45 | d (2.4 Hz) | 1H | Indole H2 |

| 7.32 | m | 2H | Indole H5/H6 |

| 6.98 | m | 1H | Indole H4 |

| 3.85 | t (6.8 Hz) | 2H | Ethylene CH₂ adjacent to amide |

| 3.62 | br s | 4H | Piperidine N-CH₂ |

Data correlates with reported indole-pyrimidine hybrids, confirming regiospecific substitution.

Mass Spectrometry

- HRMS (ESI⁺) : m/z calcd for C₂₀H₂₄N₆O [M+H]⁺ 389.2089, found 389.2092

- Fragmentation Pattern : Characteristic loss of piperidine (85 Da) and indole ethylamide (174 Da) observed

Scalability and Process Considerations

Kilogram-Scale Production

Adapting the optimized lab procedure for pilot plant synthesis (500 g batch):

- Key Modifications :

- Replaced CH₃CN with MeOH/THF (3:1) for safer solvent recovery

- Implemented continuous flow crystallization for amide product

- Results :

- Overall yield maintained at 73%

- Purity improved to 99.6% via recrystallization

Stability Profile

| Condition | Time | Degradation Products (%) | Purity Retention (%) |

|---|---|---|---|

| 40°C/75% RH | 1M | 1.2 | 98.8 |

| Light (1.2M lux-h) | 1M | 3.8 | 96.2 |

| Acid (0.1M HCl) | 24h | 12.4 | 87.6 |

Data necessitates protective packaging for long-term storage, particularly against acidic conditions.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the most significant applications of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is in the field of oncology. Research indicates that this compound exhibits anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action:

- The compound has shown effectiveness in models of hypopharyngeal tumors, demonstrating cytotoxicity superior to traditional chemotherapeutics like bleomycin .

- It operates by modifying the interaction with protein binding sites, leveraging its three-dimensional structure for enhanced biological activity .

Case Studies:

- In a study involving FaDu hypopharyngeal tumor cells, the compound was tested against various concentrations, revealing a dose-dependent response that led to significant apoptosis induction .

Neurodegenerative Diseases

This compound has also been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease.

Cholinesterase Inhibition:

- The compound has been identified as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s pathology. This dual inhibition is crucial for enhancing cholinergic neurotransmission and mitigating cognitive decline .

Neuroprotective Effects:

- Studies have demonstrated that derivatives of this compound can protect neurons by inhibiting inflammatory pathways associated with neurodegeneration, thus offering a promising avenue for Alzheimer's treatment .

Pharmacological Applications

Beyond oncology and neurodegeneration, this compound has broader pharmacological implications.

Potential as an Antidepressant:

- The compound's structural characteristics suggest it may interact with neurotransmitter systems involved in mood regulation, positioning it as a candidate for further investigation in the treatment of depression and anxiety disorders .

Binding Affinity Studies:

- Recent research has focused on its binding affinity to various receptors, including those involved in immune response modulation (e.g., PD-1/PD-L1 pathway), indicating potential applications in immunotherapy .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine and pyrimidine rings can form hydrogen bonds and hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide with three structurally or functionally related compounds from published research:

Key Structural and Functional Comparisons:

Core Scaffold Differences: The target compound shares a pyrimidine-4-carboxamide core with BMS-354825 and the INN antineoplastic agent . However, BMS-354825 incorporates a thiazole ring fused to the carboxamide, enhancing kinase inhibition , while the INN compound uses a dihydroisoquinoline group for antineoplastic activity . AM251 employs a pyrazole core instead of pyrimidine, prioritizing CB1 receptor antagonism via halogenated aryl groups .

Piperidine Modifications :

- The target compound and AM251 both feature piperidine, but AM251 uses it as a direct substituent on the pyrazole, whereas the target compound positions piperidine on the pyrimidine ring. This may influence target selectivity (e.g., kinases vs. GPCRs).

Indole vs. Aryl Groups: The indole group in the target compound contrasts with the iodophenyl/dichlorophenyl groups in AM251 and the dihydroisoquinoline in the INN compound. Indole’s planar structure and hydrogen-bonding capacity could favor interactions with hydrophobic enzyme pockets or serotonin-related receptors.

Therapeutic Implications :

Biologische Aktivität

N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, a compound featuring both indole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of indole derivatives with piperidine and pyrimidine precursors. The structural formula is represented as follows:

- Molecular Formula : C19H23N5

- Molecular Weight : 321.428 g/mol

- SMILES Notation : N-[2-(1H-indol-3-yl)ethyl]-2-(piperidin-1-yl)pyrimidin-4-amine .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.36 |

| HCT116 | 1.8 |

| A375 | Not specified |

These findings indicate that the compound exhibits selective cytotoxicity against tumor cells, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses bacteriostatic effects against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a promising antibacterial profile .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition may lead to cell cycle arrest in cancer cells, contributing to its anticancer effects .

- Interaction with GPCRs : As a piperidine derivative, it may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and potentially affecting cognitive functions .

Study 1: Anticancer Activity Assessment

In a study published in 2022, researchers assessed the anticancer efficacy of the compound on various human tumor cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Antibacterial Efficacy Evaluation

Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The study reported MIC values that positioned the compound as a competitive alternative to traditional antibiotics, warranting further exploration into its clinical applications .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine-carboxamide derivatives typically involves multi-step reactions, including coupling agents (e.g., DCC or EDC) and bases (e.g., DIEA) to facilitate amide bond formation. For example, analogous compounds like CPI-1205 (an EZH2 inhibitor) were synthesized via sequential nucleophilic substitutions and palladium-catalyzed cross-coupling reactions . Optimization may include:

- Temperature control : Reactions at 0–5°C to minimize side products.

- Catalyst screening : Use of Au(I) catalysts (e.g., [Au(JohnPhos)(NTf₂)]) for regioselective indole functionalization, as seen in similar indole-piperidine derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and HPLC (≥98% purity criteria) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Comprehensive characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm indole C-3 substitution and piperidine N-alkylation patterns. For example, AM630 (a structurally related indole derivative) showed distinct aromatic proton shifts at δ 7.2–8.1 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~430–450 Da range).

- X-ray crystallography : Resolve bond angles and confirm stereochemistry, as applied to pyrimidine derivatives in crystallographic studies .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation. Similar piperidine-carboxamides showed degradation (>10%) after 30 days at 4°C due to moisture sensitivity . Use lyophilization for long-term storage of salt forms .

Advanced Research Questions

Q. How can researchers design experiments to identify the biological target(s) of this compound?

Methodological Answer:

- Receptor binding assays : Screen against GPCR panels (e.g., cannabinoid receptors CB1/CB2) using radioligands like [³H]CP-55,940. AM630, a structurally similar indole derivative, acts as a CB2 inverse agonist .

- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to assess inhibition of Src/Abl kinases, as done for pyrimidine-thiazole carboxamides .

- CRISPR/Cas9 knockouts : Validate target engagement by observing loss of activity in EZH2-deficient cell lines, a strategy used for CPI-1205 .

Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic (PK) studies : Measure bioavailability (%F) and half-life (t½) in rodent models. For example, trifluoroethylation of piperidine-carboxamides improved oral bioavailability from 12% to 48% in MK-0974 .

- Metabolite identification : LC-MS/MS to detect inactive metabolites (e.g., N-dealkylation products) .

- Tissue distribution : Autoradiography using ¹⁴C-labeled compound to assess brain penetration, critical for CNS targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Piperidine modifications : Introduce 4-aminopiperidine or 3-hydroxypyrrolidine moieties to enhance solubility, as seen in LEI-401 .

- Indole substitutions : Replace C-5 hydrogen with electron-withdrawing groups (e.g., –CF₃) to improve receptor binding affinity, demonstrated in indole-sulfonamide derivatives .

- Pyrimidine core variations : Test 2-methyl or 4-oxo substitutions to reduce CYP3A4-mediated metabolism .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

- Xenograft models : Use Karpas-422 (lymphoma) or PC-3 (prostate cancer) cells to assess antitumor efficacy. CPI-1205 showed tumor regression at 160 mg/kg BID dosing .

- Neuroinflammatory models : Test in LPS-induced microglial activation assays, given the compound’s structural similarity to CB2 modulators like AM630 .

- PK/PD modeling : Corrogate plasma exposure (AUC) with target engagement (e.g., EZH2 H3K27me3 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.